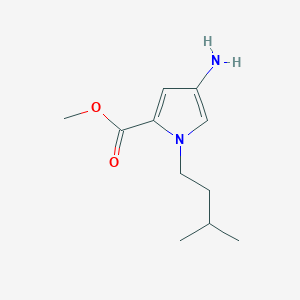

Methyl 4-amino-1-isopentyl-1h-pyrrole-2-carboxylate

Description

Methyl 4-amino-1-isopentyl-1H-pyrrole-2-carboxylate is a substituted pyrrole derivative featuring:

- An amino group (-NH₂) at the 4-position.

- An isopentyl (3-methylbutyl) group at the 1-position.

- A methyl ester (-COOCH₃) at the 2-position.

Pyrrole-based compounds are pivotal in medicinal chemistry due to their bioisosteric properties and roles in kinase inhibition, antimicrobial activity, and materials science.

Properties

Molecular Formula |

C11H18N2O2 |

|---|---|

Molecular Weight |

210.27 g/mol |

IUPAC Name |

methyl 4-amino-1-(3-methylbutyl)pyrrole-2-carboxylate |

InChI |

InChI=1S/C11H18N2O2/c1-8(2)4-5-13-7-9(12)6-10(13)11(14)15-3/h6-8H,4-5,12H2,1-3H3 |

InChI Key |

MBUILOBKOKFZON-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCN1C=C(C=C1C(=O)OC)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-1-isopentyl-1h-pyrrole-2-carboxylate typically involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This method is highly tolerant of various functional groups, making it a robust and versatile synthetic route.

Industrial Production Methods

In industrial settings, the production of this compound often involves bulk manufacturing processes that ensure high purity and yield. The use of catalytic ruthenium complexes and alkali metal bases can enable a virtually salt-free and straightforward bimolecular assembly, giving N-unsubstituted pyrroles through fully unmasked α-amino aldehydes .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-1-isopentyl-1h-pyrrole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyrrole oxides.

Reduction: Reduction reactions can convert it into different pyrrole derivatives.

Substitution: It can undergo substitution reactions, particularly electrophilic substitution due to the presence of the amino group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various pyrrole derivatives, which can be further utilized in different chemical and industrial applications.

Scientific Research Applications

Methyl 4-amino-1-isopentyl-1h-pyrrole-2-carboxylate has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-amino-1-isopentyl-1h-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s amino group allows it to form hydrogen bonds and interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares Methyl 4-amino-1-isopentyl-1H-pyrrole-2-carboxylate with structurally related pyrrole esters, focusing on substituent effects and reported properties.

Substituent Effects on Physicochemical Properties

Table 1: Key Structural and Inferred Properties of Analogs

Key Observations:

- Amino vs.

- Isopentyl vs. n-Pentyl Chains : Branched isopentyl groups may reduce melting points and increase lipophilicity compared to linear n-pentyl analogs, affecting solubility in polar solvents .

- Methyl vs. Ethyl Esters : Methyl esters typically hydrolyze faster than ethyl esters under physiological conditions, suggesting differences in metabolic stability for pharmaceutical applications .

Crystallographic and Hydrogen-Bonding Analysis

Crystallographic studies using programs like SHELXL and ORTEP are critical for analyzing intermolecular interactions. For example:

- The amino group in the target compound likely participates in N–H···O/N hydrogen bonds with adjacent molecules, forming extended networks (graph set analysis: e.g., R₂²(8) motifs) .

- In contrast, acetamido derivatives exhibit weaker hydrogen-bonding due to steric hindrance from the acetyl group, leading to less dense crystal packing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.